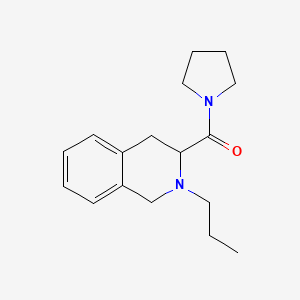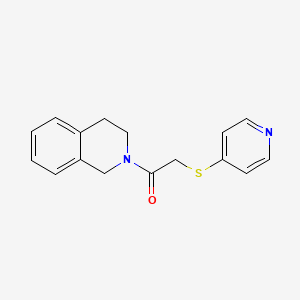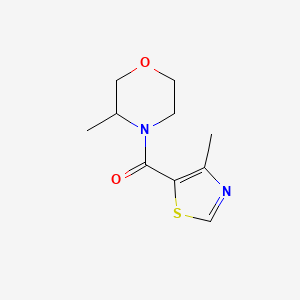
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MMTH, is a synthetic compound that has been studied for its potential use in scientific research. MMTH is a heterocyclic compound that contains both a morpholine and a thiazole ring in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to reduce oxidative stress and inflammation in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its stability and ease of synthesis. The compound can be synthesized using various methods, and its purity can be determined using standard techniques. However, one limitation of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and conditions for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone derivatives with improved specificity and potency. Another direction is the investigation of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments and its potential use in clinical trials.
Synthesemethoden
The synthesis of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been achieved using different methods, including the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid in the presence of coupling agents such as DCC or EDC. Another method involves the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid using N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents. The purity of the synthesized compound can be determined using various techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-14-4-3-12(7)10(13)9-8(2)11-6-15-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLPFFMRDKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



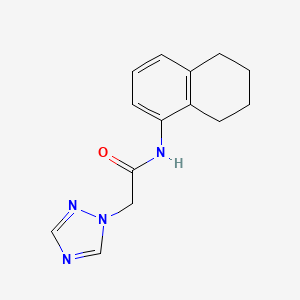

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
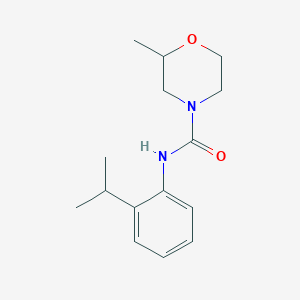
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


